1-(4-Ethoxybenzoyl)-4-phenylpiperazine
Description
1-(4-Ethoxybenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a 4-ethoxybenzoyl group attached to the piperazine nitrogen and a phenyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4g/mol |
IUPAC Name |
(4-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-10-8-16(9-11-18)19(22)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |
InChI Key |
LAOATAZHSOBHFH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
solubility |
46.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Piperazine Derivatives
The structural uniqueness of 1-(4-Ethoxybenzoyl)-4-phenylpiperazine lies in its 4-ethoxybenzoyl substituent. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) improve lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., nitro, bromo) may enhance crystallinity or receptor binding .
- Bioisosteric Replacements: Replacing benzoyl with sulfonyl (e.g., 1-arylsulfonyl derivatives) shifts activity toward enzyme inhibition (e.g., α-glucosidase) rather than kinase modulation .
- Species-Specific Activity: Analogs like KN-62 show marked species differences in potency (e.g., human vs. mouse P2X receptors), highlighting the importance of substituent choice in preclinical studies .
Pharmacological Activity Comparison
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:
Enzyme Inhibition
- α-Glucosidase Inhibition: Sulfonamide derivatives (e.g., compound 3e ) show moderate inhibition (IC₅₀: 48.2 µM), attributed to sulfonyl interactions with the enzyme’s active site . The ethoxy group in the target compound may offer similar or improved potency due to enhanced hydrophobic interactions.
- Kinase Inhibition: KN-62, a 4-phenylpiperazine derivative, inhibits CaMK-II with nanomolar potency (IC₅₀: ~90 nM) via its bis-sulfonyl tyrosyl moiety . The ethoxybenzoyl group in the target compound could mimic this interaction but with altered selectivity.
Receptor Modulation
- Dopamine D2/D3 Receptors: Analogs like SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine) act as D2R antagonists, suggesting that 4-phenylpiperazine scaffolds are viable for CNS targeting . The ethoxy group may further optimize receptor binding kinetics.
- Purinergic P2X Receptors: KN-62 antagonizes P2X receptors (IC₅₀: ~43 µM in rats), though potency varies significantly with assay conditions (e.g., temperature, buffer composition) .
Anticonvulsant and Analgesic Effects
Piperazine derivatives synthesized via coupling reactions (e.g., 1-(3-aminopropyl)-4-phenylpiperazine) demonstrate anticonvulsant and antinociceptive activities in rodent models, likely through monoamine reuptake inhibition .
Physicochemical Properties
| Property | 1-(4-Ethoxybenzoyl)-4-phenylpiperazine (Inferred) | 1-Benzoyl-4-(4-nitrophenyl)piperazine | 1-(4-Methoxyphenyl)piperazine |
|---|---|---|---|
| Crystal System | Likely monoclinic/orthorhombic | Orthorhombic (Pna2₁) | Monoclinic (P2₁/c) |
| Solubility | Moderate (ethoxy enhances lipophilicity) | Low (nitro reduces solubility) | Moderate |
| Melting Point | ~150–170°C (estimated) | 198–200°C | 110–115°C |
Crystallographic Notes: Bromo and nitro substituents favor dense crystal packing (monoclinic/orthorhombic), while ethoxy may introduce disorder due to its flexible alkyl chain .
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